3-Chloropropylmethyldimethoxysilane

Descripción general

Descripción

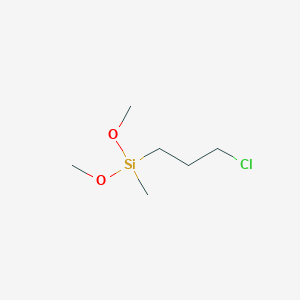

3-Chloropropylmethyldimethoxysilane: is an organosilicon compound with the molecular formula C₆H₁₅ClO₂Si . It is a colorless to light yellow liquid that is primarily used as an intermediate in organic synthesis and in the production of various silane coupling agents. The compound is known for its reactivity with water and other nucleophiles, making it a valuable reagent in the modification of surfaces and the synthesis of functionalized silanes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Chloropropylmethyldimethoxysilane can be synthesized through the hydrosilylation of allyl chloride with methyldimethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 70 to 80°C .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is carried out in the presence of a platinum-based catalyst, and the product is purified through distillation to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 3-Chloropropylmethyldimethoxysilane can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding functionalized silanes.

Hydrolysis: The compound reacts with water to form silanols and methanol.

Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Catalysts: Platinum-based catalysts for hydrosilylation, acids or bases for hydrolysis

Solvents: Organic solvents such as toluene or hexane are commonly used.

Major Products:

- Functionalized silanes

- Polysiloxanes

- Silanols

Aplicaciones Científicas De Investigación

Adhesives and Sealants

3-Chloropropylmethyldimethoxysilane is primarily used as a coupling agent in the formulation of adhesives and sealants. Its ability to enhance adhesion between organic materials and inorganic substrates makes it invaluable in construction and manufacturing industries. It improves the bonding strength and durability of adhesives used in various applications, including:

- Construction : Used in bonding materials such as concrete and metals.

- Automotive : Enhances the performance of sealants in vehicles.

Coatings

In the coatings industry, this silane acts as a primer to improve the adhesion of paints and coatings to surfaces. It is particularly effective in:

- Protective Coatings : Provides resistance against environmental factors such as moisture and chemicals.

- Industrial Coatings : Enhances durability and longevity of coatings on machinery and equipment.

Plastics

This compound is utilized in the plastic industry as an additive to improve the properties of plastic products. Its applications include:

- PVC Processing : Acts as a processing aid to inhibit separation during PVC production.

- Polyurethane Foams : Functions as an absorber, enhancing the stability and performance of foam products.

Textiles

In textile applications, this compound serves as a treatment agent that enhances the performance characteristics of fabrics. Its uses include:

- Water Repellency : Improves water resistance in textiles.

- Durability Enhancements : Increases the lifespan and wear resistance of fabrics.

Comparative Data Table

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Adhesives | Construction bonding | Enhanced adhesion strength |

| Sealants | Automotive sealants | Improved durability |

| Coatings | Industrial protective coatings | Resistance to moisture and chemicals |

| Plastics | PVC processing | Prevents separation during production |

| Textiles | Fabric treatment | Increases water repellency and durability |

Case Study 1: Adhesive Performance Enhancement

A study conducted by researchers at a leading materials science institute demonstrated that incorporating this compound into epoxy-based adhesives significantly improved their tensile strength compared to traditional formulations. The enhanced adhesion was attributed to better interfacial bonding facilitated by the silane.

Case Study 2: Textile Water Resistance

In textile applications, a manufacturer reported that treating fabrics with this compound resulted in a marked improvement in water repellency, with test samples showing a decrease in water absorption by over 50% compared to untreated fabrics.

Mecanismo De Acción

The primary mechanism of action of 3-Chloropropylmethyldimethoxysilane involves its reactivity with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is attributed to the presence of the chloropropyl group, which acts as a leaving group in substitution reactions. The compound’s ability to form silanol groups upon hydrolysis further enhances its versatility in forming siloxane bonds and functionalized silanes .

Comparación Con Compuestos Similares

- 3-Mercaptopropylmethyldimethoxysilane

- 3-Methacryloxypropylmethyldimethoxysilane

- (N,N-dimethyl-3-aminopropyl)methyldimethoxysilane

- 3-(2-Aminoethylamino)propyl-dimethoxymethylsilane

Comparison: 3-Chloropropylmethyldimethoxysilane is unique due to its chloropropyl group, which provides distinct reactivity compared to other similar compounds. For instance, 3-Mercaptopropylmethyldimethoxysilane contains a thiol group, making it more suitable for thiol-ene reactions, while 3-Methacryloxypropylmethyldimethoxysilane has a methacryloxy group, making it ideal for polymerization reactions. The presence of different functional groups in these compounds allows for a wide range of applications in various fields .

Actividad Biológica

3-Chloropropylmethyldimethoxysilane (CAS No. 18171-19-2) is a silane compound with various applications in organic synthesis and material science. This article explores its biological activity, focusing on its toxicity, mutagenicity, and environmental impact based on diverse research findings.

This compound is a colorless, transparent liquid with a molecular mass of 182.72 g/mol. It is classified as a flammable liquid and can cause skin and eye irritation upon contact. The compound is primarily used as an intermediate in the synthesis of polysiloxane quaternary ammonium compounds, which exhibit antibacterial properties .

Acute Toxicity

The acute toxicity of this compound has been assessed through various studies. The compound shows significant toxicity when ingested, inhaled, or when it comes into contact with skin. For instance, the oral LD50 in rats has been reported to be around 1,780 mg/kg, indicating moderate toxicity .

Repeated Exposure

In repeated exposure studies, particularly a 28-day inhalation study in rats, histopathological changes were observed in several organs including the kidneys and adrenal glands at concentrations as low as 10 ppm (81 mg/m³). The lowest observed effect level (LOEL) was established at 100 ppm (814 mg/m³) for general toxicity effects . Notably, the no observed adverse effect level (NOAEL) for reproductive toxicity was also determined to be 100 ppm .

Mutagenicity and Genotoxicity

This compound has shown mutagenic potential in vitro but not in vivo. In bacterial mutation assays, the compound was found to be mutagenic in the presence of metabolic activation. However, in a bone marrow micronucleus assay conducted on mice exposed to high doses (500 to 1625 mg/kg), no genetic activity was observed .

Environmental Impact

The environmental behavior of this compound is characterized by its rapid hydrolysis in aqueous environments, producing methanol and silanol oligomers. Studies indicate that the compound is readily biodegradable, achieving degradation rates of 76% within five days and 95% within twenty days .

Aquatic Toxicity

The aquatic toxicity of this silane has been evaluated through various tests. The 48-hour EC50 for Daphnia magna was recorded at 869 mg/L under static conditions. In fish studies, the LC50 for Brachydanio rerio exceeded 100 mg/L . These findings suggest that while the compound poses some risk to aquatic organisms, it is not among the most toxic silanes.

Case Studies

Case Study: Synthesis of Antibacterial Polymers

In one study, researchers synthesized polysiloxane quaternary ammonium salts using this compound as a precursor. The resulting polymers exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This application highlights the compound's utility in developing antimicrobial materials for medical and industrial applications .

Case Study: Environmental Monitoring

Another case study focused on the environmental monitoring of silanes including this compound in industrial effluents. The study found that while these compounds are biodegradable, their hydrolysis products can still pose risks to aquatic life if released in significant quantities without proper treatment .

Propiedades

IUPAC Name |

3-chloropropyl-dimethoxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClO2Si/c1-8-10(3,9-2)6-4-5-7/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTKCYKJRSMRMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(CCCCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939463 | |

| Record name | (3-Chloropropyl)(dimethoxy)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear to straw colored liquid with a mild odor; [Gelest MSDS] | |

| Record name | Silane, (3-chloropropyl)dimethoxymethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloropropylmethyldimethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11035 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18171-19-2 | |

| Record name | (3-Chloropropyl)dimethoxymethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18171-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, (3-chloropropyl)dimethoxymethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018171192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (3-chloropropyl)dimethoxymethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3-Chloropropyl)(dimethoxy)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chloropropyl)dimethoxymethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 3-Chloropropylmethyldimethoxysilane be used to modify the properties of polymers?

A1: this compound acts as a versatile building block in polymer chemistry. Its reactive chlorine atom allows for further functionalization, while the dimethoxy groups enable hydrolysis and condensation reactions. This dual functionality makes it particularly useful for incorporating desired properties into polymers.

Q2: What is the molecular formula, weight, and relevant spectroscopic data for this compound?

A2: The molecular formula for this compound is C6H15ClO2Si. It has a molecular weight of 182.72 g/mol. Spectroscopically, the compound can be characterized using NMR techniques:

Q3: How does this compound contribute to the creation of antibacterial fabrics?

A: this compound plays a crucial role in a finishing liquor formulation designed to impart antibacterial properties to fabrics. [] While not the primary antibacterial agent, it likely acts as a coupling agent, facilitating the binding of other antibacterial components, such as chitosan and nanometer silver antibacterial agent, to the fabric fibers. This binding ensures that the antibacterial agents remain attached to the fabric even after washing, providing long-lasting protection.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.